8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-{[1,1'-Biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirohydantoin derivative characterized by a central 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with an ethyl group at position 3 and a [1,1'-biphenyl]-4-sulfonyl moiety at position 6. The biphenyl sulfonyl group enhances hydrophobicity and may improve target binding affinity compared to simpler aryl substituents.
Properties
IUPAC Name |
3-ethyl-8-(4-phenylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-2-24-19(25)21(22-20(24)26)12-14-23(15-13-21)29(27,28)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOMCRXSUIPOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and Prolyl Hydroxylase Domain (PHD) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death.
Mode of Action
The compound interacts with its targets by binding to the active site of the enzymes. In the case of RIPK1, the compound inserts into a deep hydrophobic pocket and forms T-shaped π–π interactions. For PHDs, the compound competes with the 2-oxoglutarate (2OG) co-substrate.
Biochemical Pathways
The compound affects the necroptosis signaling pathway and the hypoxia-inducible factor (HIF) pathway. In the necroptosis pathway, the compound inhibits RIPK1, thereby preventing cell death. In the HIF pathway, the compound inhibits PHDs, leading to upregulation of erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are currently in clinical trials.
Result of Action
The inhibition of RIPK1 and PHDs by the compound leads to a decrease in programmed cell death and an increase in the body’s response to low oxygen levels. This can have therapeutic potential for various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases.
Biochemical Analysis
Biochemical Properties
8-{[1,1’-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with the PHD family of enzymes. These enzymes are involved in the hydroxylation of proline residues in proteins, which is a key post-translational modification in many biological processes. The interaction between this compound and the PHD enzymes can influence these processes.
Cellular Effects
The effects of 8-{[1,1’-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on cells are largely due to its interaction with the PHD enzymes. By inhibiting these enzymes, this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 8-{[1,1’-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves binding to the active site of the PHD enzymes. This binding inhibits the enzymes, leading to changes in protein hydroxylation and, consequently, alterations in gene expression.
Metabolic Pathways
It is known that this compound interacts with the PHD enzymes
Biological Activity
Cholinergic Activity
Research indicates that 8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits significant cholinergic activity, particularly as a muscarinic agonist . This property suggests potential applications in treating diseases of the central and peripheral nervous system.
Mechanism of Action:
The compound interacts with muscarinic receptors, potentially promoting acetylcholine signaling. This activity is crucial for various physiological processes, including memory formation and cognitive function.
Neuroprotective Effects
Studies have shown that the compound may have neuroprotective properties, particularly in relation to neurodegenerative disorders.
Key Findings:
- Promotes nerve growth activity in the presence of Nerve Growth Factor (NGF)
- May increase the proportion of dephosphorylated τ proteins
These effects suggest potential applications in treating conditions such as Alzheimer's disease and other forms of dementia.
Amyloid-Related Activity
The compound has demonstrated activity related to amyloid precursor protein (APP) and β-amyloids, which are implicated in Alzheimer's disease pathology.
Observed Effects:
These properties indicate potential use in managing Alzheimer's disease progression.
Anticonvulsant Activity
Research on structurally similar compounds suggests potential anticonvulsant activity for this compound.
Related Research:
A study on substituted-1,3-diazaspiro[4.5]decan-4-ones, which share structural similarities with our compound of interest, demonstrated significant anticonvulsant properties .
Potential Therapeutic Applications
Based on its biological activity profile, this compound may have potential applications in treating:
- Neurodegenerative disorders (e.g., Alzheimer's disease, Parkinson's disease)
- Cognitive impairments
- Seizure disorders
- Central nervous system disorders
Safety and Toxicity
While specific toxicity data for this compound is not available in the provided search results, it's crucial to note that further research is needed to establish its safety profile for therapeutic use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, highlighting differences in substituents, biological activity, and pharmacokinetic (PK) properties:
Key Comparative Insights
CWHM-123/505 demonstrate that halogenated aryl groups (e.g., 5-chloro-2-hydroxybenzyl) significantly boost antimalarial potency, whereas sulfonyl groups may shift therapeutic focus to hypoxia-related pathways .
Pharmacokinetic and Safety Profiles 3-Ethyl-1-isopentyl derivatives exhibit moderate bioavailability (35%) and short half-lives (2.5 h), suggesting that the biphenyl sulfonyl group in the query compound could improve metabolic stability due to increased hydrophobicity . Spirohydantoins with acidic moieties (e.g., carboxylates) show reduced hERG channel off-target activity, a critical safety consideration absent in non-acidified analogues like the query compound .
Therapeutic Applications
- TRI-BE highlights the versatility of spirohydantoins in oncology, while CWHM-123/505 emphasize antiparasitic applications. The query compound’s biphenyl sulfonyl group aligns more closely with HIF-PHD inhibitors (e.g., 8-((Pyrimidin-2-yl)aryl)-spirohydantoins ), which are prioritized for anemia treatment .
Research Findings and Data Tables
Table 1: In Vitro Activity of Selected Spirohydantoins
Table 2: Pharmacokinetic Parameters (Rodent Studies)
| Compound | Bioavailability (F%) | t₁/₂ (h) | Clearance (mL/min/kg) | Reference |
|---|---|---|---|---|
| 3-Ethyl-1-isopentyl... | 35 | 2.5 | 25 | |
| 8-((Pyrimidin-2-yl)aryl)... | 45 | 4.2 | 18 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
